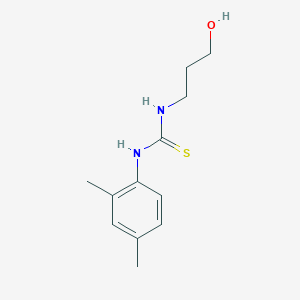

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

CAS No.: 58671-81-1

Cat. No.: VC10025927

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58671-81-1 |

|---|---|

| Molecular Formula | C12H18N2OS |

| Molecular Weight | 238.35 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)thiourea |

| Standard InChI | InChI=1S/C12H18N2OS/c1-9-4-5-11(10(2)8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16) |

| Standard InChI Key | DPQOTCACHOSNMR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=S)NCCCO)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=S)NCCCO)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a thiourea core () bridging two substituents:

-

A 2,4-dimethylphenyl group, providing aromaticity and lipophilicity.

-

A 3-hydroxypropyl chain, introducing hydrophilicity and hydrogen-bonding capacity.

The spatial arrangement of these groups influences its reactivity and interactions with biological targets. The methyl groups at the 2- and 4-positions of the phenyl ring create steric effects that modulate electronic properties and solubility .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-hydroxypropylamine under controlled conditions . A representative protocol includes:

-

Dissolving 3-hydroxypropylamine in benzene.

-

Adding 2,4-dimethylphenyl isothiocyanate dropwise under agitation.

-

Maintaining the reaction at ambient temperature for 16 hours.

-

Removing solvent in vacuo and purifying the product via trituration with ethyl ether .

This method yields the target compound as a white solid with a melting point of 90–93°C . Industrial-scale production would require optimization of parameters such as solvent choice (e.g., ethanol vs. benzene), temperature, and reaction time to enhance yield and purity.

Process Optimization

-

Solvent Selection: Benzene is effective but raises safety concerns; alternatives like ethanol or methanol are being explored.

-

Catalysis: Triphenylphosphine or similar agents may accelerate isothiocyanate-amine coupling .

-

Purification: Recrystallization from ethyl ether or chromatography on silica gel (e.g., ethyl acetate/petroleum ether) ensures high purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR: Key signals include:

-

Aromatic protons (δ 6.8–7.2 ppm, multiplet).

-

Hydroxypropyl chain protons (δ 3.6 ppm for -OH, δ 2.6–3.1 ppm for methylene groups).

-

-

NMR: Peaks at δ 180–185 ppm confirm the thiocarbonyl () group.

Infrared (IR) Spectroscopy

-

Strong absorption at 1250–1300 cm ( stretch).

-

Broad band at 3200–3400 cm (N-H and O-H stretches).

| Technique | Key Signals | Functional Group Identified |

|---|---|---|

| NMR | δ 2.6–3.1 ppm (methylene) | Hydroxypropyl chain |

| IR | 1250–1300 cm | Thiourea () |

| Mass Spectrometry | m/z 238 (M) | Molecular ion |

Biological Activities and Applications

Enzyme Modulation

The thiourea moiety may inhibit enzymes like urease or acetylcholinesterase, which are targets in neurodegenerative and infectious diseases. Computational docking studies suggest interactions with catalytic residues via hydrogen bonds.

Agricultural Applications

As a precursor to herbicides or fungicides, the compound’s lipophilic aromatic group enhances penetration into plant tissues, while the hydroxypropyl chain improves solubility in formulation matrices.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison of Thiourea Derivatives

The 2,4-dimethyl substitution in the target compound optimizes steric and electronic effects for biological interactions compared to other isomers .

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and enzyme-inhibitory activities.

-

Synthetic Innovation: Development of greener solvents or catalytic methods to improve sustainability .

-

Formulation Studies: Exploration of nanoencapsulation or prodrug strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume